The hydroxylamine group (NH2OH) in O-IPH is a known reactive functional group that can participate in various organic reactions. Researchers might explore O-IPH as a reagent for introducing the hydroxylamine moiety into organic molecules. This could be useful for synthesizing novel compounds with interesting biological or material properties. PubChem, O-Isopropylhydroxylamine hydrochloride:
O-Isopropylhydroxylamine hydrochloride is an organic compound that serves as a versatile reagent in various chemical synthesis applications. It has the molecular formula C₃H₁₀ClNO and is recognized for its role in the formation of oximes from carbonyl compounds. The compound appears as a colorless to slightly yellow crystalline solid and is soluble in water, which enhances its utility in various
The biological activity of O-Isopropylhydroxylamine hydrochloride has been explored primarily in the context of its potential as an antimicrobial agent. Studies suggest that hydroxylamines can exhibit inhibitory effects on various bacterial strains, although specific data on O-Isopropylhydroxylamine hydrochloride is limited. Its derivatives have shown promise in modulating biological pathways, potentially offering therapeutic avenues in treating infections or other diseases .
O-Isopropylhydroxylamine hydrochloride can be synthesized through several methods:
O-Isopropylhydroxylamine hydrochloride finds applications across various fields:
Interaction studies involving O-Isopropylhydroxylamine hydrochloride have focused on its reactivity with carbonyl compounds and other electrophiles. Research indicates that it can form stable complexes with various metal ions, which may enhance its efficacy as a reagent in catalysis and material science. Additionally, studies have explored its interactions with biological molecules, providing insights into its potential therapeutic roles .
O-Isopropylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamines and related compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Hydroxylamine | NH₂OH | Simple structure; widely used as a reducing agent. |
N-Isopropylhydroxylamine | C₃H₉NO | Used primarily as an oxygen scavenger; more stable than O-isopropyl derivative. |
N,N-Dimethylhydroxylamine | C₃H₉N | Exhibits different reactivity patterns; used in polymer synthesis. |
O-Methylhydroxylamine | C₂H₇NO | Less sterically hindered; often used in similar synthetic applications. |
O-Isopropylhydroxylamine hydrochloride is unique due to its specific steric configuration and solubility characteristics, making it particularly effective for certain synthetic pathways that are less accessible to simpler hydroxylamines .
Catalytic hydrogenation remains the most industrially viable route for synthesizing O-isopropylhydroxylamine hydrochloride from 2-nitropropane derivatives. Key advancements focus on catalyst design and reaction parameter tuning.
Palladium catalysts, particularly supported on alumina or mesoporous silica, demonstrate superior activity in polar solvents such as methanol, ethanol, or water.
Pd/Al₂O₃ exhibits high selectivity when combined with EDTA to sequester transition metals, preventing catalyst poisoning. Nanostructured catalysts like Fe₃O₄@mSiO₂-Pd leverage confined Pd nanoparticles for enhanced hydrogen accessibility.
Lewis acids and phosphorus-based additives improve reaction selectivity by stabilizing intermediates. For example:
Byproduct formation is mitigated through:
O-isopropylhydroxylamine hydrochloride is also synthesized via O-alkylation of hydroxylamine derivatives.
Polar aprotic solvents enhance nucleophilicity of hydroxylamine intermediates:
Solvent | Yield | Mechanistic Role |
---|---|---|
THF | 75–85% | Facilitates deprotonation via base |
DMF | 65–70% | Stabilizes transition states |
Water | <40% | Competing hydrolysis pathways |
THF outperforms water due to reduced side reactions, as demonstrated in Mitsunobu reactions.
Basic conditions (pH > 10) favor O-alkylation, whereas acidic conditions promote N-alkylation. For example:
Alternative routes employ reductive amination to form N-O bonds directly.
Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) reduce nitroso intermediates to hydroxylamines:
Electrochemical methods achieve high selectivity for hydroxylamine:
Corrosive;Irritant